molecular formula C16H23NO4 B2557546 4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide CAS No. 2320574-21-6

4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide

Cat. No.: B2557546
CAS No.: 2320574-21-6
M. Wt: 293.363
InChI Key: BYKFEDCLGJCWLB-UHFFFAOYSA-N
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Description

4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

    Formation of the Benzamide Core: This can be achieved by reacting 4-ethylbenzoic acid with an appropriate amine under conditions that facilitate amide bond formation.

    Attachment of the Oxolan Group: The oxolan group can be introduced through a nucleophilic substitution reaction, where a suitable oxirane derivative reacts with the benzamide core.

    Introduction of the Hydroxyethoxy Group: This step involves the reaction of the oxolan derivative with ethylene glycol under acidic or basic conditions to form the hydroxyethoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The ethyl group on the benzamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the benzamide core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide: shares similarities with other benzamide derivatives and oxolan-containing compounds.

    Benzamide Derivatives: Compounds like N-(4-ethylphenyl)benzamide and N-(4-ethylphenyl)-2-hydroxybenzamide.

    Oxolan-Containing Compounds: Compounds such as 3-(2-hydroxyethoxy)oxolane and 3-(2-methoxyethoxy)oxolane.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-ethyl-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-2-13-3-5-14(6-4-13)15(19)17-11-16(21-10-8-18)7-9-20-12-16/h3-6,18H,2,7-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKFEDCLGJCWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2(CCOC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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